![molecular formula C11H13N5O3 B6243288 4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid CAS No. 1192223-28-1](/img/no-structure.png)
4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid
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Description
The compound “4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid” is a derivative of the [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- class of compounds . It has a molecular weight of 150.1380 .
Synthesis Analysis
The synthesis of related compounds involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of the compound can be represented by the IUPAC Standard InChI: InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .Chemical Reactions Analysis
The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.1380 . More detailed physical and chemical properties are not available in the retrieved sources.Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid' involves the synthesis of the pyrrolidine ring, the triazolopyrimidine ring, and the carboxylic acid group. These three components are then combined to form the final compound.", "Starting Materials": [ "5-methyl-1H-1,2,4-triazole-3-carboxylic acid", "2-bromo-1-(4-hydroxybutyl)pyrrolidine", "7-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-hydroxybutylpyrrolidine", "Starting material: 2-bromo-1-(4-hydroxybutyl)pyrrolidine", "Reaction conditions: Sodium hydroxide, Methanol", "Product: 4-hydroxybutylpyrrolidine", "Step 2: Synthesis of 5-methyl-1H-1,2,4-triazolo-3-carboxylic acid", "Starting material: 5-methyl-1H-1,2,4-triazole-3-carboxylic acid", "Reaction conditions: Hydrochloric acid, Water", "Product: 5-methyl-1H-1,2,4-triazole-3-carboxylic acid", "Step 3: Synthesis of 5-methyl-7-amino-1,2,4-triazolo[1,5-a]pyrimidine", "Starting material: 5-methyl-1H-1,2,4-triazole-3-carboxylic acid", "Reaction conditions: Sodium bicarbonate, Chloroform, 7-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine", "Product: 5-methyl-7-amino-1,2,4-triazolo[1,5-a]pyrimidine", "Step 4: Synthesis of 4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid", "Starting material: 4-hydroxybutylpyrrolidine, 5-methyl-7-amino-1,2,4-triazolo[1,5-a]pyrimidine", "Reaction conditions: Sodium hydroxide, Diethyl ether", "Product: 4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid" ] } | |
CAS RN |
1192223-28-1 |
Product Name |
4-hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid |
Molecular Formula |
C11H13N5O3 |
Molecular Weight |
263.3 |
Purity |
93 |
Origin of Product |
United States |
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